2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Description
2-[(4-Oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a synthetic heterocyclic compound featuring a benzofuropyrimidinone core fused with a pyrimidine ring. The molecule is substituted at position 3 with a propyl group and at position 2 with a sulfanyl-acetamide moiety linked to a 2-phenylethylamine group. The compound’s design leverages the electron-rich benzofuran system and the hydrogen-bonding capacity of the pyrimidinone ring, which may enhance target binding and metabolic stability.
Properties
IUPAC Name |
2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-2-14-26-22(28)21-20(17-10-6-7-11-18(17)29-21)25-23(26)30-15-19(27)24-13-12-16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQICCRJULJYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is GPR139 , a G protein-coupled receptor. GPR139 is associated with various diseases, disorders, or conditions, and the compound acts as an agonist of this receptor.
Mode of Action
As an agonist of GPR139, the compound binds to the receptor and activates it. This activation triggers a series of biochemical reactions within the cell, leading to various physiological effects. The exact nature of these effects depends on the specific role of GPR139 in the cell or tissue where it is expressed.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific role of GPR139 in the cells or tissues where it is expressed. Given that GPR139 is associated with various diseases, disorders, or conditions, the compound could potentially have a wide range of effects.
Biological Activity
The compound 2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a complex organic molecule with potential biological activities. Its unique structure incorporates a benzofuro-pyrimidine core and a sulfanyl group, which are known to influence various biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.5 g/mol. The structure features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O4S |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 899961-81-0 |
Antimicrobial Activity
Preliminary studies indicate that compounds similar to the target molecule exhibit antimicrobial properties. For instance, derivatives containing the benzofuro-pyrimidine core have shown activity against various bacterial strains. In vitro assays demonstrated significant inhibition of growth against pathogens such as Escherichia coli and Staphylococcus aureus.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes, particularly those involved in inflammatory pathways. Research has shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling. The inhibition of COX-2 specifically has been linked to anti-inflammatory effects.
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors. It is hypothesized that the sulfanyl group enhances binding affinity to target proteins, leading to modulation of their activity. Molecular docking studies suggest that the compound can effectively fit into the active sites of relevant enzymes, thereby inhibiting their function.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated a series of benzofuro-pyrimidine derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural features to our target compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria.
Study 2: COX Inhibition
In another study focused on COX inhibition, derivatives were synthesized and tested for their ability to inhibit COX-1 and COX-2 enzymes. The most potent inhibitors showed IC50 values below 10 µM, suggesting potential for development as anti-inflammatory agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical properties and bioactivity:
N-(3,4-Difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Structural Differences : The 2-phenylethyl group in the target compound is replaced with a 3,4-difluorophenyl substituent.
- The absence of the phenylethyl chain may reduce steric hindrance, favoring interactions with hydrophobic binding pockets .
2-[2,4-Dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide
- Structural Differences: The pyrimidinone core is modified to a 2,4-dioxo system, and the propyl group is replaced with a 2-phenylethyl moiety. The acetamide is linked to a 2-ethyl-6-methylphenyl group.
- Implications : The additional oxo group may enhance hydrogen-bonding interactions, while the bulkier substituents could influence metabolic stability or target selectivity .
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
- Structural Differences: The benzofuropyrimidine core is replaced with a thienopyrimidine system. A 5-methylfuran-2-yl group and a propenyl substituent are present.
- The allyl group may confer reactivity toward nucleophilic targets .
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide
- Structural Differences : The sulfanyl-acetamide group is attached at position 4 of the pyrimidine ring instead of position 2. The substituent on the acetamide is a 3,5-dimethylphenyl group.
- Implications : Positional isomerism may disrupt key interactions with biological targets. Methyl groups on the phenyl ring could enhance lipophilicity and modulate solubility .
Comparative Data Table
Research Findings and Implications
- Substituent Effects: Fluorinated Aromatic Rings (e.g., 3,4-difluorophenyl in ) improve metabolic stability by resisting oxidative degradation. Thiophene vs. Benzofuran Cores: Thienopyrimidine derivatives () may exhibit reduced aromatic stacking interactions compared to benzofuropyrimidinones, affecting target binding.
Bioactivity Trends : Compounds with bulkier substituents (e.g., 2-phenylethyl in ) show prolonged half-lives in preliminary assays, suggesting enhanced resistance to cytochrome P450 metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
